
Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite is an organophosphorus compound with the molecular formula C7H13F6O3PSi and a molecular weight of 318.226 g/mol . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite typically involves the reaction of phosphorus trichloride with 2,2,2-trifluoroethanol and trimethylsilyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane. The process involves the following steps:
Phosphorus Trichloride Reaction: Phosphorus trichloride is reacted with 2,2,2-trifluoroethanol to form Bis(2,2,2-trifluoroethyl) phosphite.
Trimethylsilyl Chloride Addition: Trimethylsilyl chloride is then added to the reaction mixture to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: It can be reduced to form phosphonates.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Phosphates
Reduction: Phosphonates
Substitution: Various substituted phosphites
Scientific Research Applications
Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphorus center. The trimethylsilyl group enhances its reactivity and stability, making it a versatile reagent in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tris(2,2,2-trifluoroethyl) phosphite: Similar in structure but with three trifluoroethyl groups instead of two.
Bis(2,2,2-trifluoroethyl) phosphite: Lacks the trimethylsilyl group, making it less reactive in certain conditions.
Bis(2,2,2-trifluoroethyl) methylphosphonate: Contains a methyl group instead of the trimethylsilyl group.
Uniqueness
Bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite is unique due to the presence of both trifluoroethyl and trimethylsilyl groups, which confer distinct chemical properties. The combination of these groups enhances its reactivity and stability, making it a valuable compound in various applications.
Properties
CAS No. |
101803-22-9 |
|---|---|
Molecular Formula |
C7H13F6O3PSi |
Molecular Weight |
318.23 g/mol |
IUPAC Name |
bis(2,2,2-trifluoroethyl) trimethylsilyl phosphite |
InChI |
InChI=1S/C7H13F6O3PSi/c1-18(2,3)16-17(14-4-6(8,9)10)15-5-7(11,12)13/h4-5H2,1-3H3 |
InChI Key |
KXLXKEXJQQYLMY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP(OCC(F)(F)F)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
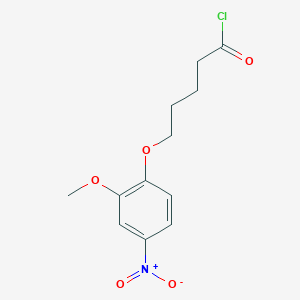
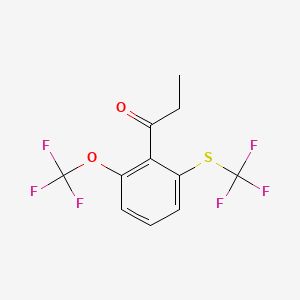
![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)
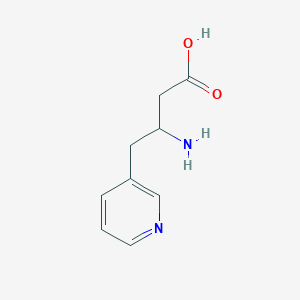

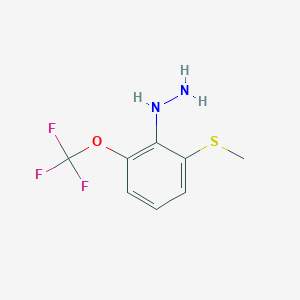
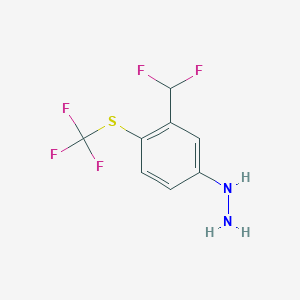
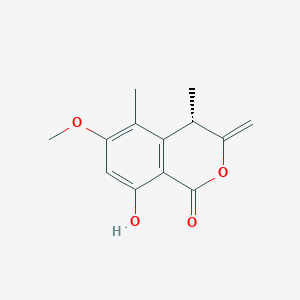
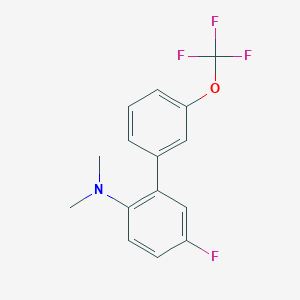
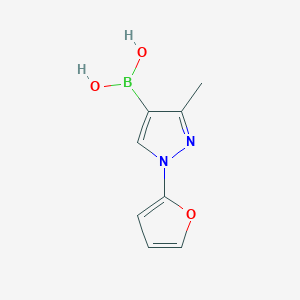
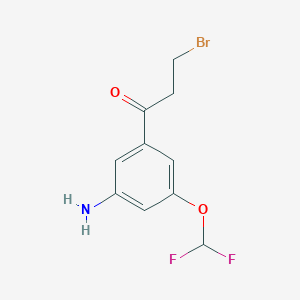
![(4-fluorophenyl) N-[(3S,4R)-4-(3,4-dichlorophenyl)-1-[1-(1-methylcyclopropanecarbonyl)piperidine-4-carbonyl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B14074599.png)

